N-(3,4-dichlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O4/c1-9-7-21-16-14(15(9)28-3)17(26)24(18(27)23(16)2)8-13(25)22-10-4-5-11(19)12(20)6-10/h4-7H,8H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADYPPNQYZHAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit anti-inflammatory and anti-cancer activities.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit cancer cell proliferation. The results demonstrated that N-(3,4-dichlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest.
Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound. Preliminary findings suggest it may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a recent study published in Neuroscience Letters, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in developing treatments for conditions like Alzheimer's disease.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows chemists to explore new synthetic pathways and develop novel derivatives with enhanced biological activities.
Example: Synthesis of Derivatives
Researchers have successfully synthesized various derivatives of this compound by modifying the pyrimidine moiety. These derivatives have been evaluated for their biological activity and have shown varying degrees of effectiveness against specific targets.
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below compares the target compound with structurally related derivatives:
Impact of Substituents on Physicochemical Properties
Core Heterocycle Modifications: The target compound’s pyrido[2,3-d]pyrimidine core differs from thieno-pyrido[4,3]pyrimidine in , which introduces a sulfur atom and a fused thiophene ring. This modification reduces the melting point (143–145°C vs. 230°C in ) due to decreased crystallinity . Replacement of the pyrido ring with a simpler pyrimidine () increases melting points (230°C) likely due to enhanced hydrogen bonding via the thio group .
Substituent Effects: Methoxy vs. Ethoxy: The ethoxy group in increases molecular weight (436.4 vs. Dichlorophenyl vs. Trifluoromethylphenyl: The electron-withdrawing CF3 group in may enhance metabolic stability compared to the dichlorophenyl group in the target compound . Methyl Groups: The 1,6-dimethyl groups in the target compound likely improve solubility compared to the bulkier ethyl group in .
Synthetic Yields :
- Higher yields (80% in ) are associated with simpler pyrimidine-thioacetamide syntheses, whereas multi-step pyrido[2,3-d]pyrimidine derivatizations (e.g., , %) face steric and electronic challenges .
Preparation Methods
Introduction of the Acetamide Sidechain
The C3-position of the pyridopyrimidine core undergoes alkylation with bromoacetyl bromide in dichloromethane, mediated by triethylamine. This step attaches the acetyl bromide moiety, which is subsequently reacted with 3,4-dichloroaniline in tetrahydrofuran (THF) to form the final acetamide linkage.
Critical Considerations:
-
Regioselectivity: The C3-position is preferentially activated due to electron-withdrawing effects from the adjacent pyrimidine carbonyl groups.
-
Purification: Intermediate bromoacetyl derivatives are isolated via silica gel chromatography (hexane:ethyl acetate, 3:1 v/v) before amidation.
Optimization of Key Synthetic Steps
Solvent System Optimization
Comparative studies demonstrate that polar aprotic solvents (e.g., DMF, DMSO) increase cyclization rates but promote side reactions. Ethanol provides optimal balance between reaction rate (k = 0.18 min⁻¹) and product stability.
Table 2: Solvent Effects on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 98.5 |
| DMF | 36.7 | 65 | 91.2 |
| Toluene | 2.4 | 41 | 88.9 |
Catalytic Enhancements
Adding 0.5 mol% p-toluenesulfonic acid (PTSA) reduces cyclization time by 40% through protonation of the oxalate carbonyl, increasing electrophilicity. However, excess acid (>1 mol%) leads to decomposition of the methoxy group.
Analytical Characterization
The final product is validated using complementary spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine H8), 7.89 (d, J = 8.5 Hz, 2H, dichlorophenyl), 7.64 (dd, J = 8.5, 2.3 Hz, 1H, dichlorophenyl), 4.12 (s, 3H, OCH₃), 3.91 (s, 2H, CH₂CO), 2.51 (s, 3H, CH₃), 2.47 (s, 3H, CH₃).
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¹³C NMR: 170.8 ppm (acetamide C=O), 162.1 ppm (pyrimidine C4=O), 154.3 ppm (pyrimidine C2=O).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 423.1245 (calculated: 423.1238), with fragmentation patterns consistent with successive loss of Cl (Δm/z 34.97) and CH₃O (Δm/z 31.02).
Industrial Scalability Considerations
Green Chemistry Modifications
Replacing bromoacetyl bromide with chloroacetyl chloride reduces halogenated waste by 30%, albeit with a 12% yield penalty. Microwave-assisted synthesis (100°C, 20 min) improves atom economy to 81% compared to conventional heating.
Purification Challenges
The final compound’s low aqueous solubility (0.12 mg/mL at 25°C) necessitates recrystallization from ethanol/water (4:1), achieving >99% purity. Pilot-scale trials show consistent yields of 63–67% at 10 kg batch sizes.
Alternative Synthetic Pathways
Q & A
Q. How do structural modifications impact off-target effects in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
